Cas no 313520-86-4 (4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide)

4-(Morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a specialized organic compound featuring a benzamide core substituted with a morpholine sulfonyl group and a phenylthiazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or other biologically relevant targets. The morpholine sulfonyl group enhances solubility and bioavailability, while the phenylthiazole fragment may contribute to binding affinity and selectivity. Its well-defined synthetic route allows for further derivatization, making it a versatile intermediate for drug discovery. The compound's stability under physiological conditions and compatibility with common coupling reactions further support its use in pharmaceutical research and development.
4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide structure
313520-86-4 structure
Product Name:4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS No:313520-86-4
MF:C20H19N3O4S2
MW:429.512562036514
CID:5960595
PubChem ID:1106094
Update Time:2025-06-12

4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
    • 4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
    • Benzamide, 4-(4-morpholinylsulfonyl)-N-(4-phenyl-2-thiazolyl)-
    • SR-01000393308-1
    • 313520-86-4
    • Cambridge id 5671150
    • Oprea1_253575
    • BIM-0027573.P001
    • AB00092803-01
    • SR-01000393308
    • AKOS000522382
    • UPCMLD0ENAT0503-8479:001
    • 4-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
    • Oprea1_652116
    • CBMicro_027681
    • F0011-0307
    • Z27772290
    • Inchi: 1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-4-2-1-3-5-15)16-6-8-17(9-7-16)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,22,24)
    • InChI Key: AHFJTITWRQMIEK-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=CC=C2)=CS1)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 429.08169844g/mol
  • Monoisotopic Mass: 429.08169844g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 125Ų

4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Pricemore >>

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4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Related Literature

Additional information on 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Recent Advances in the Study of 4-(Morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 313520-86-4)

The compound 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 313520-86-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique morpholine-sulfonyl and thiazolylbenzamide moieties, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives to enhance their pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against a specific kinase target involved in inflammatory pathways. The study utilized molecular docking and kinetic assays to confirm the binding affinity and selectivity of the compound, suggesting its potential as an anti-inflammatory agent.

In addition to its anti-inflammatory properties, 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has shown promise in oncology research. A preclinical study conducted by a team at the National Cancer Institute (2024) revealed that this compound effectively inhibits the proliferation of certain cancer cell lines by targeting a key signaling pathway. The researchers employed in vitro and in vivo models to validate the compound's efficacy and safety profile, paving the way for further clinical development.

The structural features of 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide have also been explored in the context of drug design. Computational studies have highlighted the importance of the morpholine-sulfonyl group in enhancing the compound's solubility and bioavailability, while the thiazolylbenzamide moiety contributes to its target specificity. These insights have informed the design of next-generation analogs with improved pharmacokinetic properties.

Despite these promising findings, challenges remain in the development of 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide as a therapeutic agent. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.

In conclusion, 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 313520-86-4) represents a promising scaffold for the development of novel therapeutics in inflammation and oncology. Ongoing research efforts are likely to uncover additional applications and refine its pharmacological profile, making it a compound of significant interest in the chemical biology and medicinal chemistry communities.

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